molecular formula C6N6O12 B172732 Hexanitrobenzene CAS No. 13232-74-1

Hexanitrobenzene

Cat. No.: B172732
CAS No.: 13232-74-1
M. Wt: 348.1 g/mol
InChI Key: BVKZIAODKDJPLW-UHFFFAOYSA-N
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Preparation Methods

Hexanitrobenzene can be synthesized through various methods. One notable method involves the oxidation of pentanitroaniline with hydrogen peroxide in sulfuric acid . During World War II, a semi-industrial scale synthesis method was suggested in Germany, which involved the following steps :

  • Partial reduction of trinitrobenzene to trinitrohydroxybenzene.
  • Nitration of trinitrohydroxybenzene to form hexanitrohydroxybenzene.
  • Oxidation of hexanitrohydroxybenzene to this compound.

Chemical Reactions Analysis

Hexanitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hexanitrobenzene has several scientific research applications, particularly in the field of energetic materials. It is used as a precursor in the synthesis of other high-energy compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene . Additionally, this compound has been experimentally used as a gas source for explosively pumped gas dynamic lasers . Its unique properties make it valuable for studying the behavior of high-energy materials and their applications in various industries.

Mechanism of Action

The mechanism of action of hexanitrobenzene primarily involves its explosive properties. When subjected to shock or friction, this compound decomposes rapidly, releasing a large amount of energy. This decomposition is facilitated by the presence of multiple nitro groups, which provide a high density of oxygen and nitrogen atoms. The molecular targets and pathways involved in its explosive behavior include the rapid formation of gases such as carbon dioxide and nitrogen .

Comparison with Similar Compounds

Hexanitrobenzene can be compared with other similar nitrobenzene compounds, such as:

This compound is unique due to its high density and the presence of six nitro groups, making it one of the most energetic single benzene ring-containing compounds .

Properties

IUPAC Name

1,2,3,4,5,6-hexanitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6N6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKZIAODKDJPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893766
Record name Hexanitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13232-74-1
Record name Hexanitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13232-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

FIG. 2 illustrates the decrease in concentration of hydrazine in solution over time at 50° C. after the addition of PVPP. FIG. 3 also illustrates the decrease in concentration of hydrazine in solution over time at 50° C. after the addition of PVPP. FIG. 4 illustrates the reaction between trinitrobenzene sulfonic acid and hydrazine to form hexanitrobenzene, used to detect the concentration of hydrazine in solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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